2-Methoxycyclopentan-1-one 2-Methoxycyclopentan-1-one
Brand Name: Vulcanchem
CAS No.: 35394-09-3
VCID: VC2050465
InChI: InChI=1S/C6H10O2/c1-8-6-4-2-3-5(6)7/h6H,2-4H2,1H3
SMILES: COC1CCCC1=O
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol

2-Methoxycyclopentan-1-one

CAS No.: 35394-09-3

Cat. No.: VC2050465

Molecular Formula: C6H10O2

Molecular Weight: 114.14 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxycyclopentan-1-one - 35394-09-3

Specification

CAS No. 35394-09-3
Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
IUPAC Name 2-methoxycyclopentan-1-one
Standard InChI InChI=1S/C6H10O2/c1-8-6-4-2-3-5(6)7/h6H,2-4H2,1H3
Standard InChI Key OLNNYNLMEOFPET-UHFFFAOYSA-N
SMILES COC1CCCC1=O
Canonical SMILES COC1CCCC1=O

Introduction

2-Methoxycyclopentan-1-one is an organic compound characterized by a cyclopentane ring with a methoxy group and a ketone group attached. The compound is chiral, meaning it has non-superimposable mirror images, and the specific configuration can be designated as (2R) or (2S), depending on the stereochemistry. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its unique structure and potential applications.

Synthesis Methods

The synthesis of 2-methoxycyclopentan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction of a cyclopentanone derivative with a methoxy group donor in the presence of a catalyst. Industrial production may utilize large-scale synthesis techniques, such as continuous flow reactors and high-pressure conditions, to optimize yield and purity.

Types of Reactions

  • Oxidation: Can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Applications

  • Chemistry: Used as a chiral building block in the synthesis of complex molecules.

  • Biology: Utilized in studies of enzyme interactions and metabolic pathways.

  • Industry: Employed in the production of fine chemicals and as an intermediate in various chemical processes.

Potential Medical Applications

  • Drug Development: Its unique structure can serve as a scaffold for synthesizing complex molecules with specific therapeutic effects.

  • Cognitive Disorders: May be beneficial in treating conditions like Alzheimer's disease and Down syndrome due to its neuroprotective properties.

Comparison with Similar Compounds

Compound NameStructure TypeKey Differences
(2S)-2-methoxycyclopentan-1-oneEnantiomerDifferent stereochemistry
CyclopentanoneSimple analogLacks methoxy group
2-methoxycyclohexanoneSix-membered ringLarger ring size, differing reactivity

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